Titanium Tetra(tridecan-1-olate): Structural Dynamics, Kinetic Control, and Advanced Catalytic Applications
Titanium Tetra(tridecan-1-olate): Structural Dynamics, Kinetic Control, and Advanced Catalytic Applications
Executive Summary
Titanium alkoxides are foundational precursors in materials science and organometallic catalysis. While short-chain variants like titanium tetraisopropoxide (TTIP) are ubiquitous, their rapid, often uncontrollable hydrolysis rates limit their utility in precision nanotechnology and high-temperature homogeneous catalysis. Titanium tetra(tridecan-1-olate), commonly referred to as tetratridecyl titanate, emerges as a highly specialized alternative. Characterized by its four 13-carbon aliphatic chains, it offers profound steric hindrance and hydrophobicity, fundamentally altering the thermodynamic and kinetic profiles of the titanium center. This whitepaper explores the structural properties, mechanistic behavior, and application workflows of this unique compound.
Chemical Identity and Structural Properties
Titanium tetra(tridecan-1-olate) consists of a central highly electropositive Titanium(IV) ion covalently bonded to four tridecan-1-olate ligands via 1[1]. The extended aliphatic chains (C13H27) create a dense hydrophobic corona around the electrophilic metal center.
Causality of Structural Design: The 13-carbon chain is not arbitrary. In transition metal alkoxides, the metal center is highly susceptible to nucleophilic attack by water or alcohols. The long tridecyl chains fold and rotate, creating dynamic steric shielding. This shielding drastically reduces the bimolecular rate constant for hydrolysis, enabling the isolation of intermediate partially hydrolyzed species and preventing the uncontrolled precipitation of amorphous TiO2.
Table 1: Physicochemical Properties of Titanium Tetra(tridecan-1-olate)
| Property | Value |
| Chemical Name | Titanium tetra(tridecan-1-olate) / Tetratridecyl titanate |
| CAS Registry Number | 71965-16-7 |
| Molecular Formula | C52H108O4Ti |
| Molecular Weight | 845.28 g/mol |
| Appearance | Viscous, pale yellow to colorless liquid |
| Solubility | Soluble in non-polar organic solvents (hexane, toluene); Reactive in water |
| Coordination Geometry | Tetrahedral (monomeric in dilute non-polar solutions) |
Mechanistic Insights: Hydrolysis and Condensation Kinetics
The sol-gel transition of titanium alkoxides involves two primary competing reactions: hydrolysis (replacement of alkoxide groups with hydroxyl groups) and condensation (formation of Ti-O-Ti oxo bridges). Due to the relative rates of these reactions, the resultant gel structure varies significantly depending on the concentration of the catalyst, the ratio between alkoxide and water, and the electron-donating or electron-withdrawing ability of the 2[2].
For tetratridecyl titanate, the bulky tridecyl groups impose a massive activation energy barrier for the transition state during nucleophilic attack. Consequently, the hydrolysis rate is orders of magnitude slower than that of TTIP[2]. This slow kinetics allows researchers to decouple nucleation from growth.
Kinetic pathway of Ti(OR)4 sol-gel transition regulated by steric hindrance.
Catalytic Applications and Workflows
Beyond materials science, tetratridecyl titanate acts as a potent, soluble Lewis acid catalyst. Its high solubility in heavy organic substrates makes it ideal for transesterification, polymerization, and the synthesis of 3[3]. The long alkyl chains prevent catalyst aggregation and maintain homogeneous catalysis even at elevated temperatures[3].
Experimental Protocol: Lewis Acid-Catalyzed Transesterification
Objective: Synthesize high-molecular-weight esters using Titanium tetra(tridecan-1-olate) as a homogeneous catalyst. Self-Validating Rationale: This protocol utilizes a Dean-Stark apparatus to continuously remove the low-boiling alcohol byproduct. This not only drives the equilibrium forward (Le Chatelier's principle) but also acts as a self-validating system: the physical collection of the stoichiometric volume of alcohol definitively validates the extent and completion of the reaction.
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Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, combine the primary ester (1.0 eq) and the target long-chain alcohol (1.2 eq).
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Catalyst Addition: Under an inert argon atmosphere, inject 0.5–2.0 mol% of Titanium tetra(tridecan-1-olate). Causality: The inert atmosphere prevents premature catalyst deactivation via atmospheric moisture.
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Apparatus Setup: Attach a Dean-Stark trap filled with the reaction solvent (e.g., anhydrous toluene) and a reflux condenser.
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Thermal Activation: Heat the mixture to reflux (110–120°C). The titanium center coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
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Monitoring: Monitor the reaction by measuring the volume of the displaced low-boiling alcohol collecting in the Dean-Stark trap. Cessation of volume increase indicates equilibrium/completion.
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Quenching & Workup: Cool to room temperature. Quench the catalyst by adding 5 mL of water, which rapidly hydrolyzes the titanate to insoluble TiO2. Filter the mixture through a Celite pad to remove the TiO2 byproduct, yielding a clear organic filtrate containing the product.
Homogeneous Lewis acid catalytic cycle for transesterification using Ti(OR)4.
Sol-Gel Synthesis Protocol for Mesoporous TiO2
Because of its highly controlled hydrolysis, tetratridecyl titanate is an excellent precursor for templated TiO2 structures where rapid precipitation would otherwise destroy the delicate micellar templates.
Protocol: Surfactant-Templated Mesoporous TiO2 Synthesis
Self-Validating Rationale: The visual state of the sol acts as an intrinsic quality control checkpoint. If the system immediately turns cloudy upon water addition, the hydrolysis rate is uncontrolled (indicating moisture contamination or incorrect stoichiometry). A successful reaction remains a clear or slightly opalescent sol for at least 24 hours, validating the steric shielding effect of the tridecyl chains.
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Micelle Formation: Dissolve a block copolymer surfactant (e.g., Pluronic P123) in anhydrous ethanol. Stir at 40°C until a clear micellar solution forms.
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Precursor Addition: Slowly add Titanium tetra(tridecan-1-olate) (10 wt% relative to solvent) dropwise under vigorous stirring. The hydrophobic C13 chains of the titanate will preferentially interact with the hydrophobic core of the micelles.
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Controlled Hydrolysis: Introduce a stoichiometric amount of water (h = [H2O]/[Ti] = 2 to 4) diluted in ethanol. The steric hindrance of the tridecyl groups ensures a slow, controlled hydrolysis over 24-48 hours, preventing bulk precipitation.
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Aging and Condensation: Age the sol at 60°C for 48 hours to promote cross-linking of the Ti-O-Ti network around the micelle templates.
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Calcination: Recover the gel via centrifugation, wash with ethanol, and dry. Calcine at 450°C for 4 hours (heating rate 1°C/min) to remove the organic template and the residual tridecanol, yielding crystalline anatase mesoporous TiO2.
Handling, Storage, and Safety
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Moisture Sensitivity: Despite its steric shielding, it remains a moisture-sensitive alkoxide. It must be stored in tightly sealed Schlenk flasks or septum-capped bottles under dry nitrogen or argon to maintain chemical integrity.
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Toxicity & PPE: Tridecanol released upon hydrolysis can be a mild skin and eye irritant. Handle in a fume hood using nitrile gloves and safety goggles.
Conclusion
Titanium tetra(tridecan-1-olate) represents a triumph of molecular engineering, where the simple elongation of the alkoxide alkyl chain fundamentally shifts the kinetic behavior of the titanium center. By leveraging its profound steric hindrance and hydrophobicity, scientists can achieve unprecedented control over sol-gel networks and maintain robust, homogeneous Lewis acid catalysis in complex organic media.
References[1] Title: 71965-16-7 | titanium tetra (tridecan-1-olate) - ChemIndex
Source: chemindex.com URL: [3] Title: US3209021A - Process for preparing organo-phosphate esters - Google Patents Source: google.com URL: [2] Title: Hydrolysis–condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect by X-ray photoelectron spectroscopy Source: researchgate.net URL:
